molecular formula C3H4N4O B12439704 1H-1,2,4-triazol-5-ylformamide CAS No. 6494-09-3

1H-1,2,4-triazol-5-ylformamide

Cat. No.: B12439704
CAS No.: 6494-09-3
M. Wt: 112.09 g/mol
InChI Key: WDTLDGKGWGDNSS-UHFFFAOYSA-N
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Description

N-(1H-1,2,4-triazol-3-yl)formamide is a heterocyclic compound that contains a triazole ring. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. These compounds are known for their versatile chemical properties and potential biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in N-(1H-1,2,4-triazol-3-yl)formamide makes it an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,4-triazol-3-yl)formamide typically involves the reaction of 1H-1,2,4-triazole with formic acid or formic anhydride. One common method is the formylation of 1H-1,2,4-triazole using formic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of N-(1H-1,2,4-triazol-3-yl)formamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,4-triazol-3-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-1,2,4-triazol-3-yl)formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-1,2,4-triazol-3-yl)formamide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with nucleic acid synthesis, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,2,4-triazol-3-yl)formamide is unique due to its formamide group, which can participate in hydrogen bonding and other interactions, enhancing its biological activity. The presence of the formamide group also allows for further chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

6494-09-3

Molecular Formula

C3H4N4O

Molecular Weight

112.09 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)formamide

InChI

InChI=1S/C3H4N4O/c8-2-5-3-4-1-6-7-3/h1-2H,(H2,4,5,6,7,8)

InChI Key

WDTLDGKGWGDNSS-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)NC=O

Origin of Product

United States

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